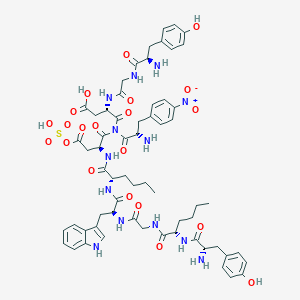

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33))

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)), also known as CCK-8, is a neuropeptide hormone that plays a crucial role in the regulation of digestion and appetite. It is synthesized and released by enteroendocrine cells in the small intestine and is also found in the brain and nervous system. CCK-8 has been the subject of extensive scientific research due to its potential therapeutic applications in various fields.

Wirkmechanismus

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) exerts its effects by binding to specific receptors in the body, known as CCK receptors. There are two types of CCK receptors, CCK1 and CCK2, which are found in different tissues and have different functions. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) primarily binds to CCK1 receptors, which are found in the pancreas, gallbladder, and small intestine. Binding of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) to CCK1 receptors stimulates the release of digestive enzymes and bile acids, as well as the contraction of the gallbladder and relaxation of the sphincter of Oddi. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also binds to CCK2 receptors, which are found in the brain and nervous system, and may play a role in the regulation of anxiety and stress.

Biochemical and Physiological Effects:

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has a variety of biochemical and physiological effects in the body. In addition to its effects on digestion and appetite, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to regulate the release of insulin and glucagon, as well as the absorption of nutrients in the small intestine. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also has effects on the cardiovascular system, including the regulation of blood pressure and heart rate. In the brain and nervous system, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety, stress, and mood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its well-characterized mechanism of action and receptor binding profile. This allows for precise control over the effects of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) on different tissues and systems. However, one limitation of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its relatively short half-life, which may require frequent administration of the peptide to maintain its effects.

Zukünftige Richtungen

There are many potential future directions for research on Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)). One area of interest is the development of novel CCK receptor agonists and antagonists for the treatment of digestive disorders, anxiety disorders, and cancer. Another area of interest is the exploration of the role of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in the regulation of metabolism and energy balance, and its potential applications in the treatment of obesity and diabetes. Additionally, further research is needed to fully understand the complex interactions between Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) and other hormones and neuropeptides in the body.

Synthesemethoden

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary blocking group. After the peptide chain is completed, the blocking groups are removed, and the peptide is purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been extensively studied for its potential therapeutic applications in various fields, including gastroenterology, neurology, and oncology. In gastroenterology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to stimulate the release of digestive enzymes and bile acids, making it a potential treatment for digestive disorders such as pancreatic insufficiency and gallbladder disease. In neurology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety and stress, and may have potential applications in the treatment of anxiety disorders. In oncology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to inhibit the growth of certain cancer cell lines, making it a potential anti-cancer agent.

Eigenschaften

CAS-Nummer |

115136-01-1 |

|---|---|

Produktname |

Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) |

Molekularformel |

C62H77N13O21S |

Molekulargewicht |

1372.4 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H77N13O21S/c1-3-5-10-46(71-56(84)43(64)26-36-17-23-40(77)24-18-36)57(85)68-33-51(78)69-48(28-37-31-66-45-12-8-7-9-41(37)45)59(87)72-47(11-6-4-2)58(86)73-50(30-54(82)96-97(93,94)95)62(90)74(60(88)44(65)27-34-13-19-38(20-14-34)75(91)92)61(89)49(29-53(80)81)70-52(79)32-67-55(83)42(63)25-35-15-21-39(76)22-16-35/h7-9,12-24,31,42-44,46-50,66,76-77H,3-6,10-11,25-30,32-33,63-65H2,1-2H3,(H,67,83)(H,68,85)(H,69,78)(H,70,79)(H,71,84)(H,72,87)(H,73,86)(H,80,81)(H,93,94,95)/t42-,43+,44+,46+,47+,48+,49+,50+/m1/s1 |

InChI-Schlüssel |

DHRNLWXNGMROCA-LFMQRFFJSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Andere CAS-Nummern |

115136-01-1 |

Synonyme |

CCK-TGNNO2P cholecystokinin (26-33), Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), tyrosyl-glycyl-(norleucyl(28,31))-para-NO2- Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)